molecular formula C23H19ClN4O3 B2433333 2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 1251572-24-3

2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2433333
CAS No.: 1251572-24-3
M. Wt: 434.88
InChI Key: PTEKJJRWNQFTSQ-UHFFFAOYSA-N
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Description

2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H19ClN4O3 and its molecular weight is 434.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Assessment

A study by Karpina et al. (2019) focused on the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, including compounds structurally similar to the one . The research aimed to develop a method for synthesizing these compounds and assess their biological properties, highlighting the interest in such compounds due to their diverse biological activities (Karpina et al., 2019).

Pharmacological Evaluation

Nafeesa et al. (2017) designed and synthesized N-substituted derivatives of similar 1,3,4-oxadiazole and acetamide compounds. They evaluated their antibacterial and anti-enzymatic potential, providing insight into the potential pharmacological applications of these compounds (Nafeesa et al., 2017).

Biological Screening

Rehman et al. (2013) conducted a study on 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, assessing its activity against enzymes like acetylcholinesterase, which is relevant for understanding the biological activities of similar compounds (Rehman et al., 2013).

Antibacterial Potentials

Iqbal et al. (2017) synthesized acetamide derivatives with azinane and 1,3,4-oxadiazole cores, evaluating their antibacterial potentials. Such studies provide foundational knowledge for the antimicrobial applications of related compounds (Iqbal et al., 2017).

Anticancer Properties

Vinayak et al. (2014) synthesized and screened various 2-chloro N-aryl substituted acetamide derivatives of 1,3,4-oxadiazole for cytotoxicity against cancer cell lines, indicating the potential anticancer applications of similar compounds (Vinayak et al., 2014).

Properties

IUPAC Name

2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c1-14-3-9-19(11-15(14)2)25-20(29)13-28-12-17(6-10-21(28)30)23-26-22(27-31-23)16-4-7-18(24)8-5-16/h3-12H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEKJJRWNQFTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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